molecular formula C21H27N3O3 B248266 N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B248266
M. Wt: 369.5 g/mol
InChI Key: DNCZHTMAWJKSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as DPP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. DPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied extensively. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to reduce the expression of COX-2 and prostaglandin E2 (PGE2), which are involved in inflammation. In addition, N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been reported to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis, or the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments, including its high purity and good yield. It is also relatively stable and can be stored for long periods. However, N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has some limitations, including its solubility in water, which can make it difficult to administer in vivo. In addition, N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One direction is to further investigate its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and apoptosis. In addition, future studies could focus on improving the solubility and pharmacokinetics of N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, which could increase its potential for in vivo applications.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a piperazine derivative that has gained attention in the scientific community for its potential therapeutic applications. It has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments, but also has some limitations. Future studies could focus on further investigating its potential therapeutic applications and improving its solubility and pharmacokinetics.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been synthesized through various methods, including the reaction of 2,4-dimethoxybenzaldehyde and 4-phenylpiperazine in the presence of propanoic acid and acetic anhydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 4-phenylpiperazine in the presence of sodium triacetoxyborohydride and acetic acid. Both methods have been reported to yield high purity and good yield of N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been reported to have neuroprotective effects and potential applications in the treatment of Alzheimer's disease.

properties

Product Name

N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C21H27N3O3/c1-26-18-8-9-19(20(16-18)27-2)22-21(25)10-11-23-12-14-24(15-13-23)17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,22,25)

InChI Key

DNCZHTMAWJKSJP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3)OC

Origin of Product

United States

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